3-(chloromethyl)-1-methyl-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of indazole derivatives, including those similar to 3-(chloromethyl)-1-methyl-1H-indazole, involves various strategies like 1,3-dipolar cycloaddition reactions, selective activation of oxime in the presence of the amino group, and reactions between benzamides and chloral hydrate for triazole synthesis (Chen et al., 2018; Counceller et al., 2008). These methods highlight the versatility and reactivity of indazole compounds under various conditions.
Molecular Structure Analysis
X-ray crystallography and multinuclear magnetic resonance spectroscopy have provided detailed insights into the molecular structure of NH-indazoles. For example, studies on fluorinated indazoles reveal how hydrogen bonding and supramolecular interactions affect the structural formation of indazoles in their crystal state (Teichert et al., 2007). These interactions are crucial for understanding the molecular configuration and stability of indazole derivatives.
Chemical Reactions and Properties
Indazole derivatives undergo various chemical reactions, including alkylation, arylation, and cycloaddition, demonstrating their reactivity and utility in synthesizing complex organic molecules. For instance, the C-3 arylation of indazoles has been achieved using a practical Pd(II)/Phen catalyst, illustrating the compounds' versatility in forming bioactive molecules (Ye et al., 2013).
Physical Properties Analysis
The physical properties of indazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular configuration. Studies employing X-ray diffraction and spectroscopic methods have elucidated these properties, providing insights into how structural variations affect the physical characteristics of these compounds (Kouakou et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-(chloromethyl)-1-methyl-1H-indazole and related compounds are characterized by their reactivity towards nucleophiles, electrophiles, and other reagents. The presence of functional groups, such as chloromethyl, influences their chemical behavior in synthesis and reactions, making them valuable intermediates in organic synthesis (Harizi et al., 2002).
Scientific Research Applications
Hyper Cross-linked Polymers (HCPs)
- Scientific Field : Polymer Science .
- Application Summary : HCPs are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
3-(Chloromethyl)benzoic Acid
- Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields .
- Application Summary : 3-(Chloromethyl)benzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application : This compound is soluble in methanol and should be stored in refrigerated conditions. It is incompatible with oxidizing agents and bases .
- Results or Outcomes : The specific results or outcomes would depend on the particular application in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Chloromethane
- Scientific Field : Industrial Chemistry .
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It was formerly utilized as a refrigerant .
- Methods of Application : Chloromethane is a colorless, sweet-smelling, flammable gas . It is rarely present in consumer products .
- Results or Outcomes : The specific results or outcomes would depend on the particular application in the field of industrial chemistry .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes : The chloromethylation of aromatic compounds affords the corresponding chloromethyl derivatives in good to excellent yields .
Chloromethane
- Scientific Field : Industrial Chemistry .
- Application Summary : Chloromethane, also known as methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. One of the haloalkanes, it is a colorless, sweet-smelling, flammable gas . Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products , and was formerly utilized as a refrigerant .
- Methods of Application : Chloromethane is a colorless, sweet-smelling, flammable gas . It is rarely present in consumer products .
- Results or Outcomes : The specific results or outcomes would depend on the particular application in the field of industrial chemistry .
Epichlorohydrin
- Scientific Field : Organic Chemistry .
- Application Summary : Epichlorohydrin (abbreviated ECH) is an organochlorine compound and an epoxide . Despite its name, it is not a halohydrin . It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents . It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .
- Methods of Application : Epichlorohydrin is used in the production of glycerol, plastics, epoxy resins and elastomers . In contact with water, epichlorohydrin hydrolyzes to 3-MCPD, a carcinogen found in food .
- Results or Outcomes : The specific results or outcomes would depend on the particular application in the field of organic chemistry .
Safety And Hazards
As with any chemical compound, handling “3-(chloromethyl)-1-methyl-1H-indazole” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility.
Future Directions
The study and application of “3-(chloromethyl)-1-methyl-1H-indazole” would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis, depending on its reactivity, stability, and other properties.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a comprehensive analysis, specific experimental data and literature would be necessary. Always follow safety guidelines when handling chemical compounds. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
3-(chloromethyl)-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGQIOTMAQQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428714 | |
Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-methyl-1H-indazole | |
CAS RN |
1578-97-8 | |
Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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